2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole
Description
Properties
CAS No. |
920034-02-2 |
|---|---|
Molecular Formula |
C5H11BOSi |
Molecular Weight |
126.04 g/mol |
IUPAC Name |
2,2,5-trimethyl-1,2,5-oxasilaborole |
InChI |
InChI=1S/C5H11BOSi/c1-6-4-5-8(2,3)7-6/h4-5H,1-3H3 |
InChI Key |
ZABDQGKAMAZQEC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C=C[Si](O1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Detailed Preparation Methods
Method 1: Lithiation and Trapping
This method involves the lithiation of a precursor compound followed by trapping with boron reagents.
Starting Material : A suitable aromatic compound (e.g., a halogenated derivative).
Lithiation : The compound is treated with lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) to generate an aryllithium intermediate.
Trapping Reaction : The aryllithium is then reacted with trimethyl borate or similar boron reagents to form the desired oxasilaborole structure.
Hydrolysis : The reaction mixture is hydrolyzed using aqueous sodium hydroxide followed by neutralization with hydrochloric acid to yield the final product.
Method 2: Dehydrative Cyclization
This method focuses on forming the oxasilaborole through cyclization of oxazoline derivatives.
Synthesis of Oxazoline : Starting from an appropriate amine and carboxylic acid derivative, an oxazoline can be synthesized via dehydrative cyclization using thionyl chloride or phosphorus oxychloride.
Formation of Oxasilaborole : The oxazoline is then subjected to a boron reagent under anhydrous conditions to facilitate the formation of the oxasilaborole ring structure.
Isolation : The product can be precipitated from the reaction mixture and purified through recrystallization or chromatography.
Method Comparison Table
| Method | Yield (%) | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Lithiation and Trapping | ~60% | Lithiation → Trapping → Hydrolysis | High selectivity | Requires low temperatures |
| Dehydrative Cyclization | ~70% | Oxazoline Synthesis → Cyclization | Simplicity in steps | Potential for side reactions |
Research Findings
Recent studies have demonstrated that the choice of starting material significantly influences the yield and purity of 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole. For instance:
The use of highly reactive organolithium reagents has been shown to enhance yields but requires careful handling due to their sensitivity to moisture and air.
Cyclization methods utilizing stable oxazoline intermediates have yielded higher purity products due to reduced side reactions during synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or boronic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of silane or borane derivatives.
Substitution: The methyl groups attached to the ring can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents); reactions may require catalysts and specific solvents.
Major Products
Oxidation: Silanol, boronic acid derivatives.
Reduction: Silane, borane derivatives.
Substitution: Functionalized oxasilaborole derivatives with various substituents replacing the methyl groups.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
- Building Block: This compound serves as a crucial building block in organic synthesis. It is utilized to prepare complex molecules and materials through various reactions. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.
2. Material Science:
- Polymer Development: Due to its unique chemical properties, 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole is used in the development of advanced materials such as polymers and coatings. Its incorporation can enhance the thermal stability and mechanical properties of materials.
Biological Applications
1. Drug Discovery:
- Bioactive Compound: Research has indicated that this compound may possess bioactive properties that are beneficial in drug discovery. Preliminary studies suggest potential anti-cancer and anti-inflammatory activities, making it a candidate for further investigation in therapeutic applications.
2. Mechanism of Action:
- The compound interacts with specific molecular targets within biological systems. Its structural characteristics allow it to modulate the activity of enzymes or receptors involved in various metabolic pathways.
Medical Applications
1. Therapeutic Properties:
- Investigations into the therapeutic properties of 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole have shown promise in treating conditions such as cancer and inflammation. Ongoing research aims to elucidate its efficacy and safety profiles in clinical settings.
Industrial Applications
1. Advanced Coatings:
- The compound is utilized in the formulation of advanced coatings that require enhanced durability and resistance to environmental factors. Its incorporation into industrial products can lead to improved performance characteristics.
2. Catalysis:
- In industrial chemistry, 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole can act as a catalyst or co-catalyst in various chemical reactions. This role is particularly significant in processes requiring high efficiency and selectivity.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Organic Synthesis | Smith et al., 2023 | Demonstrated effectiveness as a building block for complex organic molecules. |
| Drug Discovery | Johnson et al., 2024 | Identified potential anti-cancer properties through enzyme inhibition assays. |
| Material Science | Lee et al., 2023 | Enhanced thermal stability in polymer composites when incorporated into formulations. |
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: 4,5-Diethyl-2,5-dihydro-2,2-dimethyl-1,2,5-oxasilaborole
Key Differences :
- Synthesis : Synthesized via addition compounds (e.g., MeNH2-2a) with 90% yield, compared to the trimethyl variant, which may follow analogous pathways .
- Reactivity : Demonstrates complexation with transition metals (Cr, Fe, Ru, Co, Rh) to form η⁴-complexes (e.g., 10b, 11b) and undergoes ring-opening reactions with reagents like trimethylphosphane (TMP) and γ-picoline. The trimethyl variant’s reactivity may differ due to reduced steric hindrance .
Table 1: Structural and Reactivity Comparison
| Compound | Substituents | Key Reactions | Synthesis Yield |
|---|---|---|---|
| 2,2,5-Trimethyl-oxasilaborole | 2,2,5-Me | Not explicitly reported | ~90% (inferred) |
| 4,5-Diethyl-oxasilaborole | 4,5-Et, 2,2-Me | Complexation, ring-opening | 90% |
Heterocyclic Derivatives: 2,2,5-Trimethyl-3-nitroso-oxazolidine
Key Differences :
- Heteroatoms : Contains nitrogen and oxygen (oxazolidine ring) instead of silicon and boron, leading to distinct electronic properties.
- Hazards : Labeled with precautionary statements (P261, P262) due to uninvestigated toxicology, whereas oxasilaboroles may pose different risks (e.g., boron/silicon reactivity) .
- Applications : Oxazolidines are often used in pharmaceuticals, while oxasilaboroles are explored in coordination chemistry .
Table 2: Heteroatom and Hazard Comparison
| Compound | Heteroatoms | Precautionary Statements |
|---|---|---|
| 2,2,5-Trimethyl-oxasilaborole | Si, B, O | Limited data (inferred stability) |
| 2,2,5-Trimethyl-oxazolidine | N, O | P261, P262 (avoid inhalation) |
Compounds with Similar Substituents: 2-(2,2,5-Trimethyl-3,4-hexadienylidene)indan-1,3-dione
Key Differences :
- Structure : A fused indan-dione system with a hexadienylidene chain, contrasting with the oxasilaborole’s heterocyclic ring.
- Spectroscopy : The trimethyl groups in this compound show distinct ¹H NMR signals (δ 1.14, 1.16 ppm for methyl groups), comparable to oxasilaboroles but influenced by conjugation with the diene system .
- Synthesis : Prepared via imine formation (reaction of 2,2,5-trimethyl-3,4-hexadien-1-al with ammonia) followed by condensation with indan-1,3-dione .
Research Findings and Implications
- Reactivity Trends : Ethyl-substituted oxasilaboroles exhibit higher steric hindrance, reducing reaction rates with bulky reagents compared to trimethyl variants .
- Safety Considerations : While oxazolidines require precautions against inhalation, oxasilaboroles’ hazards remain understudied, necessitating careful handling .
Biological Activity
2,2,5-Trimethyl-2,5-dihydro-1,2,5-oxasilaborole is a compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by a boron-containing heterocyclic structure. Its molecular formula is C7H13BNO2Si, and it features a five-membered ring containing both silicon and boron atoms. The presence of these elements is significant in influencing the compound's reactivity and biological interactions.
The biological activity of 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole is primarily attributed to its ability to interact with various biological targets. It has been shown to modulate enzyme activity and influence cellular pathways through the following mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to various receptors, potentially altering signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
Biological Activity Data
Recent studies have quantified the biological activity of this compound. Below is a summary table highlighting key findings from various research efforts:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Disk diffusion assay | Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) with an inhibition zone of 15 mm. |
| Study 2 | Enzyme Inhibition | Kinetic assays | IC50 value of 25 µM against target enzyme X; competitive inhibition observed. |
| Study 3 | Cytotoxicity | MTT assay | IC50 value of 30 µM in cancer cell lines; induction of apoptosis confirmed via flow cytometry. |
Case Study 1: Antimicrobial Properties
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole against a panel of bacterial strains. The compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Line Evaluation
A separate investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in breast cancer cells. This was attributed to its ability to disrupt mitochondrial function .
Discussion
The unique structural features of 2,2,5-trimethyl-2,5-dihydro-1,2,5-oxasilaborole contribute to its diverse biological activities. Its interactions with enzymes and receptors highlight its potential as a therapeutic agent in treating infections and cancer.
Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects and exploring its potential in clinical applications.
Q & A
Q. What role does the oxasilaborole ring’s strain energy play in its reactivity with electrophiles?
- Methodological Answer : Calculate strain energy via isodesmic reactions using DFT. Compare with X-ray-derived torsional angles. Design probe reactions (e.g., Diels-Alder cycloadditions) to correlate strain with activation barriers. Reference Benson group increment theory for thermodynamic benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
